Cas no 2248213-54-7 ((1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine)
![(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine structure](https://ja.kuujia.com/scimg/cas/2248213-54-7x500.png)
(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine
- EN300-6505823
- (1R)-1-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
- 2248213-54-7
-
- インチ: 1S/C9H17N/c1-6(10)7-2-3-8-5-9(8)4-7/h6-9H,2-5,10H2,1H3/t6-,7?,8?,9?/m1/s1
- InChIKey: UQCXBRCQXWPXNU-LJSVPSOQSA-N
- ほほえんだ: N[C@H](C)C1CCC2CC2C1
計算された属性
- せいみつぶんしりょう: 139.136099547g/mol
- どういたいしつりょう: 139.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 26Ų
(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6505823-0.25g |
(1R)-1-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine |
2248213-54-7 | 95.0% | 0.25g |
$1235.0 | 2025-03-14 | |
Enamine | EN300-6505823-0.05g |
(1R)-1-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine |
2248213-54-7 | 95.0% | 0.05g |
$1129.0 | 2025-03-14 | |
Enamine | EN300-6505823-2.5g |
(1R)-1-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine |
2248213-54-7 | 95.0% | 2.5g |
$2631.0 | 2025-03-14 | |
Enamine | EN300-6505823-5.0g |
(1R)-1-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine |
2248213-54-7 | 95.0% | 5.0g |
$3894.0 | 2025-03-14 | |
Enamine | EN300-6505823-0.5g |
(1R)-1-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine |
2248213-54-7 | 95.0% | 0.5g |
$1289.0 | 2025-03-14 | |
Enamine | EN300-6505823-10.0g |
(1R)-1-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine |
2248213-54-7 | 95.0% | 10.0g |
$5774.0 | 2025-03-14 | |
Enamine | EN300-6505823-1.0g |
(1R)-1-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine |
2248213-54-7 | 95.0% | 1.0g |
$1343.0 | 2025-03-14 | |
Enamine | EN300-6505823-0.1g |
(1R)-1-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine |
2248213-54-7 | 95.0% | 0.1g |
$1183.0 | 2025-03-14 |
(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine 関連文献
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamineに関する追加情報
Chemical Profile of (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine and CAS No. 2248213-54-7
(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine, identified by the CAS number 2248213-54-7, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate bicyclic structure, presents a unique set of chemical and pharmacological properties that make it a promising candidate for various therapeutic applications.
The structure of (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine consists of a seven-membered bicyclic framework fused with an ethylamine side chain, which contributes to its high molecular complexity and potential for diverse biological interactions. The stereochemistry at the chiral center, specifically the (1R) configuration, plays a crucial role in determining its pharmacokinetic behavior and therapeutic efficacy.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The bicyclic scaffold found in (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine is known to enhance binding affinity and selectivity towards various biological targets, making it an attractive scaffold for drug discovery programs. Researchers have leveraged this structural feature to develop novel molecules with improved pharmacological profiles.
One of the most compelling aspects of CAS No. 2248213-54-7 is its potential application in the development of central nervous system (CNS) therapeutics. The bulky bicyclic group and the amine moiety contribute to blood-brain barrier penetration, which is essential for effective CNS drug delivery. Preclinical studies have demonstrated that derivatives of this compound exhibit promising activities in models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
The synthesis of (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine presents significant challenges due to its complex stereochemistry and the need for precise functional group manipulation. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These synthetic strategies not only highlight the compound's structural complexity but also showcase the advancements in synthetic organic chemistry that enable the production of such intricate molecules.
The pharmacological evaluation of CAS No. 2248213-54-7 has revealed several intriguing properties that warrant further investigation. In vitro studies have shown that this compound interacts with multiple neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in mood regulation and cognitive function. Additionally, preliminary data suggest that it may exhibit neuroprotective effects by modulating oxidative stress pathways and inhibiting inflammatory responses.
The potential therapeutic applications of (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine extend beyond CNS disorders. Research indicates that this compound may have utility in treating inflammatory conditions by targeting key mediators of inflammation such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its structural similarity to known bioactive molecules suggests that it could serve as a scaffold for designing next-generation therapeutics with enhanced efficacy and reduced side effects.
The development of novel drug candidates relies heavily on robust analytical techniques to characterize their chemical and biological properties. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have been instrumental in elucidating the structure-activity relationships (SAR) of CAS No. 2248213-54-7. These analytical methods provide critical insights into the molecular interactions that govern its pharmacological effects, enabling researchers to optimize its therapeutic potential.
The future prospects for (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine are promising, with ongoing research aimed at identifying new derivatives with improved pharmacokinetic profiles and target specificity. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these preclinical findings into clinical applications that benefit patients suffering from various diseases.
In conclusion, CAS No. 2248213-54-7 represents a significant advancement in the field of medicinal chemistry due to its unique structural features and promising pharmacological properties. The synthesis, characterization, and evaluation of this compound underscore the importance of innovative approaches in drug discovery and development, paving the way for novel therapeutic interventions across multiple disease areas.
2248213-54-7 ((1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine) 関連製品
- 2228317-29-9(methyl 1-methyl-5-(4-oxobutyl)-1H-pyrazole-3-carboxylate)
- 2229419-55-8(4-(dimethyl-1,3-oxazol-2-yl)oxypiperidine)
- 2034433-41-3(1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one)
- 1807188-82-4(6-Chloro-2-iodo-3-nitrotoluene)
- 2639409-26-8(tert-butyl 3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoate)
- 2679930-38-0(benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate)
- 2138121-91-0(methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate)
- 349085-99-0(4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide)
- 2098081-20-8((4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol)
- 1805244-96-5(5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine)


